molecular formula C11H14ClNO2 B7503921 5-chloro-N-cyclopentyl-N-methylfuran-2-carboxamide

5-chloro-N-cyclopentyl-N-methylfuran-2-carboxamide

Cat. No.: B7503921
M. Wt: 227.69 g/mol
InChI Key: IRGMYTMFNILELZ-UHFFFAOYSA-N
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Description

5-chloro-N-cyclopentyl-N-methylfuran-2-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.

Mechanism of Action

5-chloro-N-cyclopentyl-N-methylfuran-2-carboxamide exerts its effects by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to a decrease in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
Studies have shown that this compound can significantly increase GABA levels in the brain, leading to a decrease in neuronal activity. This effect has been associated with a reduction in seizure activity in animal models of epilepsy. This compound has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

5-chloro-N-cyclopentyl-N-methylfuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, the compound has limited solubility in water, which can make it challenging to work with in some experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 5-chloro-N-cyclopentyl-N-methylfuran-2-carboxamide. One potential area of research is the development of more potent and selective GABA transaminase inhibitors. Additionally, studies could investigate the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, research could focus on improving the pharmacokinetic properties of this compound to enhance its effectiveness in therapeutic applications.
Conclusion:
This compound is a compound that has shown promising results in the treatment of neurological disorders. The compound's ability to inhibit GABA transaminase and increase GABA levels in the brain has been associated with a reduction in seizure activity, anxiolytic effects, and improved cognitive function. While this compound has several advantages for lab experiments, including its high potency and selectivity, the compound's limited solubility and short half-life can limit its effectiveness in some applications. Future research could focus on the development of more potent and selective GABA transaminase inhibitors and the potential use of this compound in the treatment of other neurological disorders.

Synthesis Methods

5-chloro-N-cyclopentyl-N-methylfuran-2-carboxamide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 5-chlorofuran-2-carboxylic acid with thionyl chloride to form 5-chlorofuran-2-carbonyl chloride. The resulting compound is then reacted with cyclopentylamine to obtain 5-chloro-N-cyclopentylfuran-2-carboxamide. Finally, the addition of methylamine to the above compound produces this compound.

Scientific Research Applications

5-chloro-N-cyclopentyl-N-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results as a treatment for various neurological disorders, including epilepsy, addiction, and anxiety. Studies have also shown that this compound can enhance cognitive function and improve memory in animal models.

Properties

IUPAC Name

5-chloro-N-cyclopentyl-N-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-13(8-4-2-3-5-8)11(14)9-6-7-10(12)15-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGMYTMFNILELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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